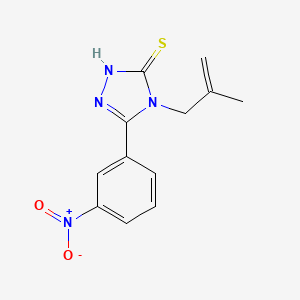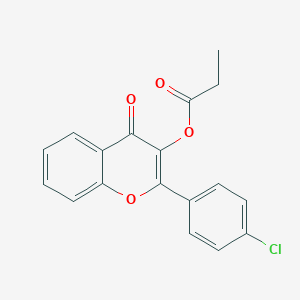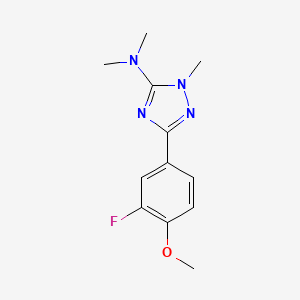![molecular formula C22H31N5O B5635783 9-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5635783.png)
9-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, akin to the specified compound, involves intramolecular spirocyclization of substituted pyridines. This process typically requires the in situ activation of the pyridine ring followed by the intramolecular addition of an attached nucleophile, often facilitated by a catalyst such as titanium isopropoxide (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by a spirocyclic framework that integrates nitrogen atoms into the cyclic structure. This unique arrangement contributes to the compound's distinct chemical properties and reactivity. For example, the synthesis and crystal structure analysis of related compounds provide insights into their molecular configuration and intermolecular interactions, such as hydrogen bonding, which can influence their chemical behavior (Zhu, 2011).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives can undergo various chemical reactions, including functionalization and substitution, due to the reactive sites present in their structure. For instance, the reactivity of the spirocyclic nitrogen and adjacent carbon atoms allows for the introduction of different functional groups, which can significantly alter the compound's chemical properties (Yang et al., 2008).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting point, and crystallinity, can be influenced by the specific substituents attached to the spirocyclic core. These properties are crucial for understanding the compound's behavior in different environments and applications. Detailed studies on related compounds provide valuable data on their physical characteristics, including thermodynamic properties and molecular geometry, which are essential for predicting their behavior in various conditions (Zeng et al., 2021).
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecane derivatives are largely determined by their unique structural features, including the spirocyclic arrangement and the presence of nitrogen atoms. These elements contribute to the compound's reactivity, stability, and interaction with other molecules. Investigating the synthesis, reactions, and potential applications of these compounds helps in understanding their chemical behavior and potential utility in various fields (Smyth et al., 2001).
Mecanismo De Acción
Direcciones Futuras
Given the wide range of biological activities exhibited by imidazole derivatives, there is significant interest in the development of new imidazole-based drugs . Future research will likely focus on the synthesis of new imidazole derivatives and the exploration of their potential therapeutic applications.
Propiedades
IUPAC Name |
9-[(1-ethylimidazol-2-yl)methyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c1-2-26-16-12-24-20(26)17-25-14-8-22(9-15-25)7-3-21(28)27(18-22)13-6-19-4-10-23-11-5-19/h4-5,10-12,16H,2-3,6-9,13-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGOABSAOLDWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CN2CCC3(CCC(=O)N(C3)CCC4=CC=NC=C4)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(cyclopentylcarbonyl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5635704.png)
![(1S*,5R*)-3-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5635710.png)



![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5635757.png)
![(3R*,4S*)-4-cyclopropyl-1-[4-(1H-imidazol-1-yl)benzoyl]pyrrolidin-3-amine](/img/structure/B5635760.png)
![(1S*,5R*)-3-(pyridin-3-ylmethyl)-6-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5635761.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5635770.png)

![3-[(3R*,4S*)-1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol](/img/structure/B5635778.png)
![1-benzyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5635789.png)
